2-Isopropyl-6-nitroaniline
Description
Contextualization within Substituted Aromatic Nitro Compounds
2-Isopropyl-6-nitroaniline belongs to the broad class of substituted aromatic nitro compounds. These are organic molecules that feature a nitro group (-NO₂) attached to an aromatic ring system. numberanalytics.com The nitro group is a powerful electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring. numberanalytics.com It deactivates the ring towards electrophilic substitution reactions, primarily directing incoming electrophiles to the meta position. numberanalytics.comnih.gov Conversely, the strong electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic aromatic substitution. numberanalytics.comrsc.org
The chemical personality of this compound is further defined by its other substituents: an amino group (-NH₂) and an isopropyl group (-CH(CH₃)₂). The amino group is a strong activating group, which tends to direct electrophilic substitution to the ortho and para positions. Thus, the reactivity of this compound is governed by the interplay of these opposing electronic effects. Furthermore, the bulky isopropyl group, located at the 2-position, introduces significant steric hindrance around the adjacent amino and nitro groups. This steric factor can influence the molecule's conformation and its ability to participate in certain reactions, making it a valuable substrate for studying the impact of steric and electronic effects on chemical transformations. The specific positioning of these groups influences the compound's properties and potential applications as a versatile building block in organic synthesis. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 79858-67-6 fluorochem.co.uk |
| IUPAC Name | 2-nitro-6-(propan-2-yl)aniline fluorochem.co.uk |
| Molecular Formula | C₉H₁₂N₂O₂ fluorochem.co.uk |
| Molecular Weight | 180.21 g/mol fluorochem.co.uk |
| Purity | 98% fluorochem.co.uk |
Historical Development of Related Nitroaniline Chemistry
The study of aromatic nitro compounds has a rich history dating back to the 19th century with the first synthesis of nitrobenzene (B124822). numberanalytics.com This foundational work paved the way for the exploration of a vast array of derivatives, including the nitroanilines. The synthesis of simple nitroanilines, such as the ortho, meta, and para isomers, became a significant focus. solubilityofthings.comfiveable.me
Early synthetic methods highlighted the challenges posed by the reactive amino group. Direct nitration of aniline (B41778) is generally inefficient because the acidic conditions of the reaction protonate the amino group to form an anilinium ion, which directs nitration primarily to the meta position. wikipedia.org To achieve ortho and para substitution, chemists developed strategies involving the protection of the amino group. For instance, acetylating aniline to form acetanilide (B955) allows for the successful nitration at the para position, followed by hydrolysis to yield 4-nitroaniline (B120555). wikipedia.orgazom.com An alternative industrial route for producing 2-nitroaniline (B44862) and 4-nitroaniline involves the nucleophilic substitution of the chlorine in 2-nitrochlorobenzene or 4-nitrochlorobenzene with ammonia (B1221849). wikipedia.orgwikipedia.org These classical synthetic developments laid the groundwork for creating more structurally complex molecules like this compound, where regioselectivity and steric hindrance are critical considerations in the synthetic design.
Contemporary Academic Relevance and Emerging Research Frontiers
In modern chemical research, substituted nitroanilines, including this compound, continue to be highly relevant. They are recognized as crucial intermediates and building blocks in the synthesis of a wide range of valuable organic compounds, such as pharmaceuticals, dyes, and agrochemicals. nih.govwikipedia.orgmdpi.com For example, 2-nitroaniline serves as a primary precursor for the synthesis of o-phenylenediamine, a key component in the production of benzimidazoles, which are heterocyclic scaffolds found in numerous pharmaceutical agents. wikipedia.org
The contemporary relevance of this compound is primarily in its role as a specialized synthetic intermediate. fluorochem.co.ukevitachem.com The unique substitution pattern, featuring a bulky isopropyl group adjacent to both the amino and nitro functionalities, makes it a valuable starting material for constructing sterically congested target molecules that might be inaccessible through other routes.
Emerging research frontiers for related nitroaromatic compounds include their application in materials science. Scientists are exploring their use in creating novel chemosensors for the detection of other nitroaromatic compounds, which has environmental and security implications. osti.govresearchgate.net There is also a significant drive towards the development of more sustainable and environmentally friendly synthetic methodologies for producing nitroaromatics, often referred to as green chemistry. rsc.orgresearchgate.net The study of compounds like this compound contributes to the fundamental understanding of reaction kinetics, substituent effects, and mechanistic pathways, which is essential for advancing these new frontiers in both synthetic and materials chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-6-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)7-4-3-5-8(9(7)10)11(12)13/h3-6H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWXCSITLKQDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507809 | |
| Record name | 2-Nitro-6-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79858-67-6 | |
| Record name | 2-Nitro-6-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Optimization for 2 Isopropyl 6 Nitroaniline
Established Synthetic Pathways
The most established and industrially viable route to 2-Isopropyl-6-nitroaniline involves the electrophilic aromatic substitution (EAS) on a suitable precursor. This pathway is favored for its use of readily available reagents and its foundation in well-understood organic chemistry principles.
Electrophilic Aromatic Substitution (EAS) for Nitro Group Introduction
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, providing a direct method for functionalizing aromatic rings. total-synthesis.com In the context of synthesizing this compound, the key transformation is nitration, where a nitro group (-NO₂) is introduced onto the aromatic ring of a 2-isopropylaniline (B1208494) derivative. youtube.com This is typically achieved using a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric acid and sulfuric acid. brainly.com
Direct nitration of the parent 2-isopropylaniline is generally avoided due to two primary challenges. First, the amino group (-NH₂) is highly activating and prone to oxidation under the harsh acidic conditions of nitration. rsc.org Second, in a strong acid medium, the amino group becomes protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group, leading to undesired isomers. pearson.com
To overcome these issues, a protecting group strategy is employed. The amino group of the starting material, 2-isopropylaniline, is first acylated, typically with acetic anhydride (B1165640), to form N-(2-isopropylphenyl)acetamide. rsc.org This protection serves two purposes: it moderates the activating nature of the amino group, preventing oxidation, and it maintains the group's ortho, para-directing influence, which is crucial for achieving the desired substitution pattern. magritek.com
The synthetic sequence is as follows:
Protection: 2-isopropylaniline is reacted with acetic anhydride to form N-(2-isopropylphenyl)acetamide.
Nitration: The protected intermediate is then subjected to nitration with a mixture of nitric acid and sulfuric acid. This step yields a mixture of isomers, primarily N-(2-isopropyl-6-nitrophenyl)acetamide and N-(2-isopropyl-4-nitrophenyl)acetamide.
Deprotection: The resulting nitro-acetamide intermediate is hydrolyzed under acidic or basic conditions to remove the acetyl group, yielding the final this compound product, which can then be separated from the 4-nitro isomer. youtube.com
This multi-step process, analogous to the synthesis of its close structural relative 2-methyl-6-nitroaniline (B18888), allows for controlled and regioselective synthesis. researchgate.net
The outcome of the nitration of N-(2-isopropylphenyl)acetamide is governed by a combination of electronic and steric effects from the two existing substituents.
Electronic Effects: Both the acetamido (-NHCOCH₃) group and the isopropyl (-CH(CH₃)₂) group are electron-donating and thus act as activating, ortho, para-directors for electrophilic aromatic substitution. ijrar.org The acetamido group is a moderately strong activator, directing incoming electrophiles to the C4 (para) and C6 (ortho) positions. The isopropyl group is a weak activator, also directing to its ortho (C3) and para (C6) positions. The combined electronic influence strongly favors substitution at the C4 and C6 positions.
Steric Effects: Steric hindrance plays a decisive role in the regioselectivity. The bulky isopropyl group at the C2 position significantly obstructs the adjacent C3 position, making an electrophilic attack at this site highly unfavorable. unilag.edu.ng The primary competition is therefore between the C6 position (ortho to the acetamido group) and the C4 position (para to the acetamido group). While para substitution is often electronically favored for acetanilides, the presence of the isopropyl group can influence the ortho/para ratio, making the formation of the 2,6-disubstituted product significant. researchgate.net
The interplay of these effects results in the formation of both 2-isopropyl-6-nitro and 2-isopropyl-4-nitro isomers, which must be separated in a subsequent purification step.
The standard and most effective medium for the nitration of activated aromatic rings like N-(2-isopropylphenyl)acetamide is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
In this system, sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. magritek.com
Table 1: Typical Reaction Conditions for Nitration of Acetanilide (B955) Derivatives
| Parameter | Condition | Purpose |
|---|---|---|
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates the nitronium ion (NO₂⁺) electrophile. brainly.com |
| Solvent | Sulfuric acid or Acetic acid | Serves as the reaction medium and catalyst. youtube.com |
| Temperature | 0 - 10 °C | Controls the reaction rate, prevents over-nitration, and minimizes side-product formation. youtube.com |
| Stoichiometry | Slight excess of Nitric Acid | Ensures complete conversion of the starting material. |
Optimization involves careful control of the reaction temperature and the rate of addition of the nitrating agent. Maintaining a low temperature is critical to ensure selectivity and prevent runaway reactions.
The distribution of isomers in electrophilic aromatic substitution reactions is the result of a kinetically controlled process. rsc.org The reaction proceeds through the formation of a high-energy intermediate known as a sigma complex or arenium ion. The rate of formation of a particular isomer is determined by the activation energy required to reach the corresponding transition state.
Intermediate Stability: For the nitration of N-(2-isopropylphenyl)acetamide, attack at the C6 (ortho) or C4 (para) positions leads to a resonance-stabilized sigma complex where the positive charge can be delocalized onto the nitrogen atom of the acetamido group. ijrar.org This stabilization lowers the activation energy for ortho and para substitution compared to meta substitution.
Kinetic Product: The product ratio (ortho vs. para) is determined by the relative rates of attack at these two positions. While the para position is often less sterically hindered, the specific electronic and steric environment of the substrate dictates the final outcome. The formation of this compound (via its acetamide (B32628) precursor) is a kinetically favored pathway due to the strong directing effects of the substituents and the significant steric barrier to substitution at other positions like C3.
Alternative Synthetic Routes to Substituted Nitroanilines
While the protection-nitration-deprotection sequence is the most common pathway, alternative methods for synthesizing substituted nitroanilines exist, often focusing on milder conditions or different regiochemical outcomes.
Alternative Nitrating Agents: To improve selectivity and avoid strongly acidic conditions, other nitrating agents can be employed. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or silver-catalyzed systems using sodium nitrite (B80452) (NaNO₂) have been developed for the ortho-nitration of aniline (B41778) carbamates and anilides, respectively. researchgate.net Tert-butyl nitrite has also been reported for the regioselective nitration of N-alkyl anilines under mild conditions. figshare.com These methods could potentially be adapted for the synthesis of this compound, possibly offering a more direct route with higher regioselectivity.
Ring Transformation Reactions: For more complex substituted nitroanilines, three-component ring transformation reactions have been developed. These methods build the aromatic ring with the desired substituents already in place. For instance, dinitropyridones can react with a ketone and an ammonium source to form various nitroanilines. researchgate.net However, for a relatively simple target like this compound, this approach is less common than classical electrophilic substitution.
Oxidation of Amines: The direct oxidation of an aromatic amine to a nitro compound is an alternative to electrophilic nitration. mdpi.com This route avoids issues of regioselectivity associated with introducing a new group. However, for the target compound, this would require a precursor like 2-isopropyl-1,6-diaminobenzene, which is not readily available, making this a less practical approach.
Reduction of Dinitro-Compounds
The most prevalent synthetic route to this compound involves the partial and selective reduction of one nitro group of the precursor, 1-isopropyl-2,6-dinitrobenzene. The key challenge in this methodology is achieving high selectivity to prevent over-reduction to the corresponding diamine.
Several reducing systems are employed for this transformation:
Catalytic Hydrogenation : This method uses hydrogen gas in the presence of a metal catalyst. Catalysts such as platinum on alumina (B75360) (Pt/Al2O3) or palladium on carbon (Pd/C) are effective. semanticscholar.orgresearchgate.net The reaction is typically carried out in a solvent, and selectivity is controlled by carefully managing reaction conditions like temperature, pressure, and catalyst loading. For instance, studies on the similar compound 2,6-dinitrotoluene (B127279) have shown that a maximum yield of the intermediate, 2-amino-6-nitrotoluene, exceeding 95% can be achieved at a controlled temperature of 313 K (40°C) when mass transfer effects are minimized. semanticscholar.org The steric hindrance from the bulky isopropyl group in 1-isopropyl-2,6-dinitrobenzene favors the reduction of one nitro group over the other.
Sulfide (B99878) Reagents (Zinin Reduction) : The Zinin reduction, which utilizes reagents like sodium sulfide (Na₂S), sodium hydrosulfide (B80085) (NaSH), or ammonium sulfide ((NH₄)₂S) in an aqueous or alcoholic solution, is a classic method for the selective reduction of one nitro group in a polynitroaromatic compound. stackexchange.comechemi.com The reactivity and selectivity of this method can be fine-tuned by adjusting the concentration of the sulfide reagent and the reaction temperature. This method is particularly useful when other reducible functional groups are present in the molecule. organic-chemistry.org
The table below summarizes findings for analogous selective reductions.
| Precursor Compound | Reducing System | Catalyst/Reagent | Key Condition | Product | Reported Yield |
|---|---|---|---|---|---|
| 2,6-Dinitrotoluene | Catalytic Hydrogenation | 0.5% Pt/Al2O3 | 313 K | 2-Amino-6-nitrotoluene | >95% |
| 1,3-Dinitrobenzene | Zinin Reduction | Na₂S / S₈ | Optimized Reagent Ratio | 3-Nitroaniline (B104315) | 57% |
| 1,3,5-Trinitrobenzene (B165232) | Hydrazine (B178648) Hydrate (B1144303) | FeCl₃ / Charcoal | Controlled Stoichiometry | 3,5-Dinitroaniline | High |
Amidation and Rearrangement Reactions
An alternative, albeit more complex, synthetic approach involves the use of rearrangement reactions, such as the Hofmann rearrangement. wikipedia.org This pathway would begin with a different precursor, such as 2-isopropyl-6-nitrobenzoic acid.
The theoretical steps for this synthesis are:
Amidation : The starting carboxylic acid, 2-isopropyl-6-nitrobenzoic acid, is first converted to its corresponding primary amide, 2-isopropyl-6-nitrobenzamide. This is typically achieved by reaction with thionyl chloride (SOCl₂) to form an acyl chloride, followed by treatment with ammonia (B1221849) (NH₃).
Hofmann Rearrangement : The primary amide undergoes the Hofmann rearrangement upon treatment with bromine (Br₂) or chlorine (Cl₂) in a strong aqueous base like sodium hydroxide (B78521) (NaOH). chemistrysteps.commasterorganicchemistry.com This reaction converts the primary amide into a primary amine with one fewer carbon atom, as the carbonyl carbon is lost as carbon dioxide during the workup. youtube.com
This method is well-established for converting aromatic amides to anilines. For example, 3-nitrobenzamide (B147352) can be successfully converted to 3-nitroaniline using household bleach (a source of NaOCl) and NaOH at 80°C. iwu.edu A significant challenge in this reaction, particularly with nitro-substituted aromatic amides, is the competing hydrolysis of the amide back to the carboxylic acid under the basic reaction conditions. iwu.edu
Reaction Engineering and Process Scale-Up
Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of reaction engineering principles to ensure safety, efficiency, and product consistency.
Control of Temperature and Stoichiometry for Yield and Purity
Precise control over temperature and the stoichiometry of reactants is paramount for maximizing the yield of this compound while minimizing impurities.
Temperature Control : In catalytic hydrogenation, exothermic reactions can lead to a rapid increase in temperature. Without proper control, this can result in over-reduction to 2-isopropyl-1,3-diaminobenzene and potentially hazardous side reactions or decomposition of the nitro compound. google.com As demonstrated in the hydrogenation of 2,6-dinitrotoluene, maintaining a lower temperature (e.g., 313 K) is crucial for achieving high selectivity for the mono-amino product. semanticscholar.org
Stoichiometric Control : When using chemical reducing agents like hydrazine hydrate or sodium sulfide, the molar ratio of the reductant to the dinitro compound is the primary lever for controlling selectivity. stackexchange.com Using a stoichiometric or slight sub-stoichiometric amount of the reducing agent helps ensure that only one nitro group is reduced. For example, a method for the successive reduction of nitro groups in 1,3,5-trinitrobenzene relies on the careful control of the amount of hydrazine hydrate added to selectively yield 3,5-dinitroaniline. researchgate.net
Solvent Selection and Recovery Strategies
The choice of solvent can significantly impact reaction rate, selectivity, and ease of product isolation.
Solvent Selection : For catalytic hydrogenations of dinitroaromatics, protic solvents such as ethanol (B145695), methanol (B129727), or water are often preferred. semanticscholar.org Studies on the hydrogenation of the related compound 2,4-dinitroethylbenzene have shown that protic solvents lead to the best performance. researchgate.net This is attributed to the ability of protic solvents to form hydrogen bonds, which can help polarize the N=O bonds of the nitro group and facilitate the desorption of intermediates and the final product from the catalyst surface. researchgate.net
Recovery Strategies : Post-reaction, the solvent must be efficiently recovered for economic and environmental reasons. Distillation is the most common method for recovering volatile organic solvents like ethanol or methanol. The choice of a solvent with an appropriate boiling point relative to the product and starting materials is a key consideration during process development.
| Solvent | Type | Boiling Point (°C) | Key Advantage |
|---|---|---|---|
| Ethanol | Protic | 78.4 | Good performance in hydrogenation, readily available. |
| Methanol | Protic | 64.7 | Effective for hydrogenation, lower boiling point for easier removal. |
| Water | Protic | 100.0 | Green solvent, inexpensive, used in Zinin reductions. |
| Isopropanol | Protic | 82.6 | Alternative protic solvent with good performance. |
Mitigation of By-product Formation
The primary by-products in the synthesis of this compound are the over-reduced 2-isopropyl-1,3-diaminobenzene and unreacted 1-isopropyl-2,6-dinitrobenzene. Additionally, intermediates in the reduction pathway can lead to other impurities.
The reduction of a nitro group proceeds in a stepwise manner through nitroso and hydroxylamine (B1172632) intermediates. google.com These highly reactive species can condense with each other to form dimeric impurities, such as azoxy and azo compounds. google.commdpi.com The formation of these by-products is mitigated by:
Optimizing Reaction Conditions : Maintaining optimal temperature, pressure, and mixing to ensure the rapid conversion of intermediates to the desired amine.
Catalyst Choice and Control : Selecting a catalyst with high selectivity and ensuring that its activity is maintained throughout the reaction.
Controlled Reagent Addition : In chemical reductions, the slow and controlled addition of the reducing agent can help maintain a low concentration of reactive intermediates, thus minimizing side reactions.
Post-Synthesis Purification and Isolation Techniques
After the synthesis is complete, a robust purification strategy is necessary to isolate this compound in high purity. A multi-step approach is often employed.
Initial Workup : The first step typically involves neutralizing the reaction mixture (if acidic or basic reagents were used) and removing the catalyst (in the case of catalytic hydrogenation) by filtration.
Extraction : If the reaction was performed in an aqueous medium or requires quenching with water, the product is extracted into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. An acid-base extraction can be utilized here; the basic aniline product can be extracted into an aqueous acid, leaving non-basic impurities in the organic layer. The product is then recovered by basifying the aqueous layer and re-extracting into an organic solvent.
Crystallization : As this compound is a solid at room temperature, recrystallization is a powerful technique for purification. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified product crystallizes, leaving impurities behind in the solvent.
Chromatography : For achieving very high purity, column chromatography is used. The crude product is passed through a stationary phase (like silica (B1680970) gel) with a mobile phase (a solvent or solvent mixture). Separation occurs based on the differential adsorption of the compound and its impurities to the stationary phase.
By carefully selecting and optimizing these synthetic and purification methodologies, this compound can be produced efficiently and to the high degree of purity required for its applications.
Advanced Recrystallization Strategies
Recrystallization is a fundamental technique for the purification of solid organic compounds. The selection of an appropriate solvent system is paramount for achieving high recovery of the purified product with excellent impurity rejection.
Solvent Selection: The ideal solvent for the recrystallization of this compound should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for the crystallization process. While specific solubility data for this compound is not extensively published, data for the structurally similar compound, 2-methyl-6-nitroaniline, can provide valuable guidance in solvent selection. chemeo.com
Interactive Data Table: Solubility of 2-Methyl-6-nitroaniline in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |
| Methanol | 278.15 | 35.12 |
| 283.15 | 43.58 | |
| 288.15 | 53.89 | |
| 293.15 | 66.52 | |
| 298.15 | 81.97 | |
| 303.15 | 100.91 | |
| 308.15 | 124.23 | |
| 313.15 | 152.87 | |
| Ethanol | 278.15 | 29.87 |
| 283.15 | 36.98 | |
| 288.15 | 45.79 | |
| 293.15 | 56.68 | |
| 298.15 | 70.15 | |
| 303.15 | 86.82 | |
| 308.15 | 107.43 | |
| 313.15 | 132.89 | |
| Ethyl Acetate | 278.15 | 105.63 |
| 283.15 | 125.41 | |
| 288.15 | 148.87 | |
| 293.15 | 176.73 | |
| 298.15 | 209.84 | |
| 303.15 | 249.12 | |
| 308.15 | 295.67 | |
| 313.15 | 350.89 | |
| Toluene | 278.15 | 22.15 |
| 283.15 | 27.58 | |
| 288.15 | 34.21 | |
| 293.15 | 42.43 | |
| 298.15 | 52.59 | |
| 303.15 | 65.17 | |
| 308.15 | 80.69 | |
| 313.15 | 99.87 |
Data adapted from studies on 2-methyl-6-nitroaniline.
Based on this data, alcoholic solvents such as methanol and ethanol, as well as ethyl acetate, demonstrate a significant increase in solubility with temperature, making them promising candidates for the recrystallization of this compound.
Mixed-Solvent Recrystallization: In cases where a single solvent does not provide the optimal solubility profile, a mixed-solvent system can be employed. A common approach involves dissolving the impure compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes saturated. For nitroaromatic compounds, solvent pairs such as ethanol-water are often effective. google.com The introduction of water as an anti-solvent to an ethanolic solution of this compound would decrease its solubility and induce crystallization upon cooling.
Antisolvent Recrystallization: This technique is a variation of mixed-solvent recrystallization where the antisolvent is added to the solution at a controlled rate to induce precipitation. This method can offer better control over crystal size and morphology. The choice of antisolvent is critical and should be miscible with the primary solvent but should not dissolve the compound of interest.
Chromatographic Purification Methods
Chromatography is a powerful technique for the separation and purification of compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) are viable methods.
Column Chromatography: This is a widely used technique for the purification of organic compounds. A stationary phase, typically silica gel, is packed into a column, and the impure compound is loaded onto the top. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture will travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation. For nitroanilines, a common mobile phase system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The polarity of the mobile phase can be gradually increased to elute compounds with higher affinity for the silica gel.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. It is particularly useful for the purification of high-purity materials and for the isolation of minor impurities for characterization. A reverse-phase HPLC method would be suitable for this compound, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.
Interactive Data Table: Hypothetical HPLC Parameters for the Purification of this compound
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Gradient | 50% Acetonitrile to 90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
These parameters are illustrative and would require optimization for a specific separation.
Considerations for High Purity Material Production
The production of high-purity this compound requires careful consideration of the entire synthetic and purification process.
Impurity Profile: A thorough understanding of the potential impurities is crucial for developing an effective purification strategy. Impurities may arise from starting materials, side reactions during the synthesis, or degradation of the product. For instance, in the synthesis of related nitroanilines, isomers are common by-products. The purification process must be designed to effectively remove these structurally similar impurities.
Analytical Monitoring: In-process analytical monitoring is essential to track the progress of the purification and to determine the purity of the final product. Techniques such as Thin Layer Chromatography (TLC) can be used for rapid qualitative assessment during column chromatography. For quantitative analysis and final purity determination, HPLC is the method of choice due to its high accuracy and sensitivity.
Scale-Up Considerations: The transition from laboratory-scale purification to industrial production requires careful optimization of the chosen method. For recrystallization, factors such as cooling rate, agitation, and seeding can significantly impact crystal size distribution and purity. For chromatographic methods, the selection of appropriate stationary phases and solvent systems that are both effective and economically viable is a key consideration. The use of techniques like flash chromatography can bridge the gap between laboratory-scale and large-scale purification.
Chemical Transformations and Mechanistic Investigations of 2 Isopropyl 6 Nitroaniline
Reactivity of the Nitro Functional Group
The electron-withdrawing nature of the nitro group profoundly impacts the chemical reactivity of the aromatic ring in 2-isopropyl-6-nitroaniline, making it susceptible to a range of chemical transformations.
Catalytic Reduction to Amino Functionality
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding the corresponding diamine, 2-isopropyl-benzene-1,6-diamine. This conversion can be achieved through various catalytic methods, including both heterogeneous and homogeneous systems.
Heterogeneous catalysis is widely employed for the reduction of nitroarenes due to the ease of catalyst separation and recycling. Nanoparticle-based catalysts are particularly effective owing to their high surface-area-to-volume ratio, which enhances catalytic activity. For the reduction of substituted nitroanilines like this compound, various metal nanoparticles have shown considerable efficacy.
Commonly used metal nanoparticles include gold (Au), silver (Ag), platinum (Pt), palladium (Pd), and nickel (Ni), often supported on materials like silica (B1680970), alumina (B75360), or carbon. nih.govimedpub.com For instance, silica-supported gold nanoparticles are frequently reported for the reduction of 2-nitroaniline (B44862) in aqueous media. nih.gov The general reaction involves a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or hydrazine (B178648) hydrate (B1144303), in the presence of the nanoparticle catalyst. nih.govresearchgate.net
The catalytic activity can be influenced by the size, shape, and support material of the nanoparticles. For example, in the reduction of 2-nitroaniline and 4-nitroaniline (B120555), synthesized copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have demonstrated high efficiency and could be recovered magnetically for reuse over multiple cycles. researchgate.netnih.gov
Table 1: Representative Heterogeneous Catalytic Systems for the Reduction of Substituted Nitroanilines Data is based on studies of analogous substituted nitroanilines and is intended to be illustrative for the potential reduction of this compound.
| Catalyst | Substrate | Reducing Agent | Conversion (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| CuFe₂O₄ NPs | 2-Nitroaniline | NaBH₄ | 95.6 | 90 s | researchgate.netnih.gov |
| Au/SiO₂ | 2-Nitroaniline | NaBH₄ | ~100 | N/A | nih.gov |
| NiO NPs | o-Nitroaniline | NaBH₄ | 97.0 | N/A |
Homogeneous catalysis offers advantages in terms of high selectivity and milder reaction conditions, as the catalyst and reactants are in the same phase. For the reduction of nitroarenes, transition metal complexes are often employed. Ruthenium and rhodium-based catalysts have been shown to be effective for the reduction of nitrobenzene (B124822) to aniline (B41778) using carbon monoxide and water as the reducing system. google.comresearchgate.net
While specific studies on this compound are not prevalent, research on other nitroarenes suggests that catalysts like air- and moisture-stable manganese complexes can achieve chemoselective hydrogenation of the nitro group, tolerating a broad range of other functional groups. nih.gov These reactions often proceed under relatively mild conditions and can exhibit high yields of the corresponding aniline derivatives. nih.gov Mechanistic studies suggest that these reactions can proceed through a bifunctional activation involving metal-ligand cooperation. nih.gov
Table 2: Examples of Homogeneous Catalysts for Nitroarene Reduction This table presents data from studies on nitrobenzene and other nitroarenes as models for the potential homogeneous catalytic reduction of this compound.
| Catalyst | Substrate | Reducing System | Key Features | Reference |
|---|---|---|---|---|
| Manganese Pincer Complex | Nitroarenes | H₂ | High chemoselectivity, air- and moisture-stable | nih.gov |
| cis-[Rh(CO)₂(amine)₂]PF₆ | Nitrobenzene | CO/H₂O | Operates under water-gas shift reaction conditions | researchgate.net |
| Ruthenium Carbonyls | Nitro Compounds | CO/H₂ | Effective for a range of nitro compounds | google.com |
The catalytic reduction of a nitro group to an amine is a multi-step process involving the transfer of six electrons and six protons. The generally accepted mechanism, often referred to as the Haber-Bosch-type pathway, proceeds through several intermediates. orientjchem.org
The reaction pathway is believed to involve the following key steps:
Nitroso Intermediate: The nitro group is first reduced to a nitroso group (-NO).
Hydroxylamine (B1172632) Intermediate: The nitroso group is further reduced to a hydroxylamine group (-NHOH).
Amine Formation: Finally, the hydroxylamine is reduced to the corresponding amino group (-NH₂).
Another possible pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then successively reduced to azo and hydrazo compounds before cleaving to form the aniline product. nih.gov
In nanoparticle-catalyzed reductions, the mechanism involves the adsorption of both the nitroaromatic compound and the reducing agent (e.g., BH₄⁻ from NaBH₄) onto the nanoparticle surface. rsc.orgnih.gov The nanoparticle facilitates the transfer of electrons from the reductant to the nitro group, leading to its stepwise reduction. rsc.org The high surface area of the nanoparticles provides numerous active sites for this transfer to occur efficiently. mdpi.com The reaction kinetics can often be described by the Langmuir-Hinshelwood model, where both reactants are adsorbed on the catalyst surface. nih.gov
Nucleophilic Aromatic Substitution (SNAr) with Nitro Group Displacement
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by strong electron-withdrawing groups like the nitro group. wikipedia.orgchemistrysteps.com In this reaction, a nucleophile replaces a leaving group on the aromatic ring. While halogens are common leaving groups, the nitro group itself can also be displaced, especially when the ring is highly activated. fiveable.mersc.org
The SNAr mechanism typically proceeds in two steps:
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups at the ortho and para positions is crucial for stabilizing this intermediate. libretexts.org
Departure of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org
The introduction of a phenoxy group onto an aromatic ring via SNAr by displacing a nitro group is a feasible transformation. Studies have shown that 1,4-dinitrobenzene (B86053) can react with sodium phenoxide to yield diphenyl ethers, demonstrating that the nitro group can act as a leaving group in the presence of a phenoxide nucleophile. rsc.org
In the case of this compound, the existing amino and isopropyl groups would influence the reactivity. The amino group is an electron-donating group, which generally disfavors SNAr by increasing the electron density of the ring. However, the strong activating effect of the remaining nitro group could still allow the reaction to proceed, albeit potentially requiring more forcing conditions. The bulky isopropyl group ortho to the nitro group may also introduce steric hindrance, affecting the rate of nucleophilic attack.
The reaction would proceed by the attack of a phenoxide ion at the carbon atom attached to one of the nitro groups, leading to the formation of a Meisenheimer complex. Subsequent loss of the nitrite (B80452) ion (NO₂⁻) would yield the corresponding phenoxy-substituted product. The stability of the Meisenheimer intermediate would be a critical factor in determining the reaction's viability and would be influenced by the electronic effects of the amino and isopropyl substituents.
Other Nucleophilic Displacement Reactions
While nucleophilic aromatic substitution (SNAr) typically involves the displacement of a halide, other groups can also serve as leaving groups, particularly when the aromatic ring is highly activated by electron-withdrawing substituents. wikipedia.orglibretexts.org In the context of this compound, the nitro group itself, being strongly electron-withdrawing, significantly activates the ring to nucleophilic attack. tandfonline.com The most probable sites for such an attack are the carbons ortho and para to the nitro group.
Displacement of the nitro group is a known, though less common, synthetic transformation. For this to occur, a potent nucleophile is required, and the reaction must overcome a significant activation energy barrier associated with the temporary loss of aromaticity in the Meisenheimer complex intermediate. libretexts.org The presence of the bulky ortho-isopropyl group in this compound would sterically hinder the approach of a nucleophile to the carbon bearing the nitro group (C6), making direct displacement of the nitro group challenging compared to less hindered nitroarenes.
Reactivity of the Primary Amine Functional Group
The primary amine (-NH₂) group of this compound is a key center of reactivity, though its properties are heavily modulated by the electronic and steric influence of the adjacent isopropyl and nitro groups.
Primary aromatic amines readily undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, to form diazonium salts. byjus.comunacademy.com This reaction converts the amino group into an excellent leaving group, dinitrogen gas (N₂), opening pathways for a wide variety of substitution reactions. masterorganicchemistry.com
The diazotization of this compound would proceed via the established mechanism involving the formation of a nitrosonium ion (NO⁺) electrophile which is attacked by the amine. youtube.com The resulting aryldiazonium salt is a versatile intermediate. organic-chemistry.org
Key reactions of the 2-isopropyl-6-nitrobenzenediazonium salt include:
Sandmeyer Reactions: These reactions use copper(I) salts to replace the diazonium group with various nucleophiles. wikipedia.orglscollege.ac.innih.gov This provides a method to introduce substituents that are otherwise difficult to install via direct electrophilic aromatic substitution. organic-chemistry.org
Schiemann Reaction: Heating the diazonium tetrafluoroborate (B81430) salt allows for the synthesis of the corresponding aryl fluoride.
Hydroxylation: The diazonium group can be replaced by a hydroxyl group (-OH) by heating the diazonium salt in an aqueous acidic solution, providing a route to phenols. wikipedia.org
Reduction (Deamination): Treatment with hypophosphorous acid (H₃PO₂) can replace the diazonium group with a hydrogen atom, effectively removing the original amine group.
Table 1: Potential Products from Diazotization of this compound
| Reagent(s) | Reaction Type | Product |
|---|---|---|
| 1. NaNO₂, HCl (0-5 °C) 2. CuCl | Sandmeyer (Chlorination) | 2-Chloro-1-isopropyl-3-nitrobenzene |
| 1. NaNO₂, HBr (0-5 °C) 2. CuBr | Sandmeyer (Bromination) | 2-Bromo-1-isopropyl-3-nitrobenzene |
| 1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN | Sandmeyer (Cyanation) | 2-Isopropyl-6-nitrobenzonitrile |
| 1. HBF₄, NaNO₂ 2. Heat | Schiemann Reaction | 2-Fluoro-1-isopropyl-3-nitrobenzene |
| 1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, Heat | Hydroxylation | 2-Isopropyl-6-nitrophenol |
| 1. NaNO₂, HCl (0-5 °C) 2. H₃PO₂ | Reduction (Deamination) | 1-Isopropyl-3-nitrobenzene |
The primary amine of this compound can react with acylating agents (like acyl chlorides or anhydrides) and sulfonylating agents (like sulfonyl chlorides) to form amides and sulfonamides, respectively. However, the reactivity is expected to be low. The nucleophilicity of the amine is diminished by the electron-withdrawing nitro group, and the significant steric hindrance from the adjacent bulky isopropyl group would impede the approach of the electrophile to the nitrogen atom. While these reactions are fundamentally possible, they would likely require forcing conditions (e.g., higher temperatures, strong bases as catalysts) to proceed at a reasonable rate.
Direct N-alkylation or N-arylation of this compound is challenging for the same reasons outlined for acylation: reduced nucleophilicity and severe steric hindrance. nih.gov While N-alkylation of anilines with electron-withdrawing groups is possible, the ortho-isopropyl group presents a significant additional steric barrier. acs.org Catalytic methods, for instance using transition metal complexes, have been developed for the N-alkylation of anilines with alcohols, and have shown some success with substrates like 2-nitroaniline. nih.gov Applying such methods to this compound might yield the corresponding N-alkylated products, but yields could be compromised by the steric bulk.
Reactivity of the Aromatic Ring System
Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of this compound is governed by the combined directing effects of the three existing substituents. libretexts.org
-NH₂ (Amino) group: A strongly activating, ortho-, para-director. lkouniv.ac.in
-NO₂ (Nitro) group: A strongly deactivating, meta-director. makingmolecules.com
-CH(CH₃)₂ (Isopropyl) group: A weakly activating, ortho-, para-director.
Position C3: Ortho to the isopropyl group (activating) and ortho to the nitro group (deactivating).
Position C4: Para to the isopropyl group (activating), meta to the amino group (unfavored), and meta to the nitro group (directing).
Position C5: Para to the amino group (strongly activating) and meta to the nitro group (directing).
Considering these influences, the C5 position is the most activated site for electrophilic attack. The powerful para-directing effect of the strongly activating amino group and the meta-directing effect of the nitro group reinforce each other at this position. youtube.com The C4 position is the next most likely site, being para to the activating isopropyl group and meta to the deactivating nitro group. The C3 position is sterically hindered by two adjacent groups and is ortho to the deactivating nitro group, making it the least likely site for substitution.
Therefore, electrophilic substitution reactions like nitration, halogenation, or sulfonation would be expected to yield the 5-substituted product as the major isomer. masterorganicchemistry.comwikipedia.org
Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Position | Influence of -NH₂ (Activating, o,p-director) | Influence of -CH(CH₃)₂ (Activating, o,p-director) | Influence of -NO₂ (Deactivating, m-director) | Overall Likelihood of Attack |
|---|---|---|---|---|
| C3 | Meta (unfavored) | Ortho (favorable) | Ortho (unfavored) | Low (steric hindrance) |
| C4 | Meta (unfavored) | Para (favorable) | Meta (favorable) | Moderate |
| C5 | Para (highly favorable) | Meta (unfavored) | Meta (favorable) | High |
Electrophilic Aromatic Substitution Beyond Nitration
The reactivity of the this compound ring in electrophilic aromatic substitution (EAS) is governed by the interplay of three distinct substituents: the strongly activating amino (-NH2) group, the strongly deactivating nitro (-NO2) group, and the weakly activating isopropyl (-CH(CH3)2) group. The amino group is a powerful ortho, para-director, the nitro group is a meta-director, and the isopropyl group is an ortho, para-director. The positions on the aniline ring are numbered starting from the carbon bearing the amino group (C1). Therefore, the substituents are at C1 (-NH2), C2 (-NO2), and C6 (-isopropyl).
Amino (-NH2) group (at C1): Directs electrophiles to the ortho (C2, C6) and para (C4) positions. Both ortho positions are blocked by existing substituents. Thus, it strongly directs towards the C4 position.
Nitro (-NO2) group (at C2): Directs electrophiles to the meta (C4, C6) positions. The C6 position is blocked. Thus, it directs towards the C4 position.
Isopropyl group (at C6): Directs electrophiles to the ortho (C5) and para (C3) positions.
Considering these influences, the C4 position is electronically favored by both the powerful amino directing group and the nitro group. The C3 and C5 positions are only weakly activated by the isopropyl group and are sterically hindered. Therefore, electrophilic aromatic substitution on this compound is predicted to be highly regioselective, with substitution occurring almost exclusively at the C4 position.
Halogenation of aniline and its derivatives is typically a rapid reaction that can be difficult to control, often leading to poly-substituted products due to the strong activation of the ring by the amino group. libretexts.orgbyjus.com However, in this compound, the presence of the deactivating nitro group and the steric bulk of the substituents modulate this high reactivity.
Direct bromination of this compound is expected to yield a single major product, 4-bromo-2-isopropyl-6-nitroaniline. The reaction proceeds by the attack of an electrophilic halogen species (e.g., Br+) on the electron-rich aromatic ring.
Predicted Regioselectivity in Halogenation:
| Substituent Group | Position | Electronic Effect | Directing Influence | Favored Position(s) for Halogenation |
| Amino (-NH2) | C1 | Strong Activator | Ortho, Para | C4 |
| Nitro (-NO2) | C2 | Strong Deactivator | Meta | C4 |
| Isopropyl (-C3H7) | C6 | Weak Activator | Ortho, Para | C3, C5 |
This table illustrates the predicted directing effects of the substituents on the aromatic ring of this compound towards an incoming electrophile like Br+.
The convergence of the directing effects of the amino and nitro groups on the C4 position, combined with the steric hindrance around C3 and C5, leads to a high degree of regioselectivity. While specific studies on this compound are not prevalent, research on the halogenation of similar compounds, such as p-nitroaniline, shows that the reaction proceeds, albeit slower than with aniline, and the regioselectivity is controlled by the existing substituents. core.ac.uk
Friedel-Crafts alkylation and acylation reactions are fundamental methods for forming carbon-carbon bonds on aromatic rings. wikipedia.org However, these reactions are incompatible with substrates containing strongly deactivating groups or basic amino groups. Consequently, this compound does not undergo Friedel-Crafts reactions for two primary reasons:
Ring Deactivation: The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. researchgate.net This deactivation is often so pronounced that it renders the ring unreactive towards the relatively weak electrophiles (carbocations or acylium ions) generated under Friedel-Crafts conditions. libretexts.org
Catalyst Poisoning by the Amino Group: Friedel-Crafts reactions require a Lewis acid catalyst, such as aluminum chloride (AlCl3). masterorganicchemistry.com The amino group on the aniline derivative is a Lewis base and reacts readily with the Lewis acid catalyst. byjus.comlibretexts.org This acid-base reaction forms a complex, placing a positive charge on the nitrogen atom. This not only 'poisons' the catalyst but also converts the -NH2 group into a strongly deactivating -NH2+-AlCl3 group, further shutting down any possibility of electrophilic substitution. libretexts.org
Due to these limitations, attempts to perform Friedel-Crafts alkylation or acylation on this compound would be unsuccessful.
Oxidative Transformations
The oxidation of aromatic amines can lead to a variety of products, depending on the oxidant and reaction conditions. The amino group is susceptible to oxidation, which can result in the formation of nitroso, nitro, azoxy, or azo compounds, and in some cases, complete degradation of the molecule. acs.org
Studies on the oxidation of 2-nitroaniline with hydrogen peroxide in the presence of supported transition metal catalysts have shown that the compound can be degraded. researchgate.net The reaction kinetics indicate a first-order dependence on the concentration of the pollutant, hydrogen peroxide, and the catalyst. This suggests that the primary site of oxidative attack is likely the amino group.
Possible oxidative transformation pathways for this compound include:
Oxidation of the amino group: This is the most probable pathway, potentially leading to the corresponding nitroso or even dinitro compound (2-isopropyl-1,3-dinitrobenzene) under harsh conditions. However, side reactions and polymerization are common.
Oxidation of the isopropyl group: While less likely in the presence of the more reactive amino group, the benzylic hydrogens of the isopropyl group could be susceptible to oxidation, potentially forming an alcohol or ketone, though this typically requires specific reagents.
Given the electronic nature of the substrate, selective oxidation is challenging. A study on the selective oxidation of various aromatic amines to nitro compounds utilized in situ-formed performic acid, with selectivity enhanced by surfactants like cetyltrimethylammonium bromide (CTAB). acs.org Such a method might offer a pathway to convert the amino group of this compound into a second nitro group, though specific application to this substrate has not been reported.
Influence of Substituent Electronic and Steric Effects on Reaction Pathways
The chemical behavior of this compound is a direct consequence of the steric and electronic properties of its substituents. These factors dictate the accessibility of reaction sites and the electron density of the aromatic ring, thereby controlling both the rate and regioselectivity of its transformations.
Steric Bulk of Isopropyl Group and Reaction Accessibility
Steric hindrance plays a critical role in the reactivity of this compound. The bulky isopropyl group at the C6 position, adjacent to the C1-amino group, significantly impedes the approach of reagents to the C5 position. researchgate.net This effect is compounded by the presence of the nitro group at the C2 position, which similarly hinders access to the C3 position.
This steric crowding has several important consequences:
Enhanced Regioselectivity: It physically blocks the ortho positions (C3 and C5) that are weakly activated by the isopropyl group itself. This steric barrier funnels incoming electrophiles towards the electronically favored and sterically accessible C4 (para) position. youtube.com
Reduced Reaction Rates: Compared to a less hindered analogue like 2-methyl-6-nitroaniline (B18888), the increased steric bulk of the isopropyl group can slow down reaction rates by making the transition state for electrophilic attack less stable. stackexchange.com The effect is most pronounced for reactions involving bulky electrophiles.
The combination of steric hindrance from both the C2 and C6 substituents creates a channeled reaction environment, making the molecule an excellent substrate for predictable, regioselective substitution at the C4 position.
Electron-Withdrawing Nature of Nitro Group and Ring Deactivation
The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. It deactivates the aromatic ring towards electrophilic attack through two mechanisms:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.
Resonance Effect (-M): The nitro group can withdraw pi-electron density from the ring, placing a partial positive charge on the ortho and para positions. rsc.org
In this compound, the deactivating resonance effect of the nitro group at C2 strongly reduces the electron density at C1, C3, and C5. Concurrently, the activating amino group at C1 donates electron density, primarily to the C2, C4, and C6 positions.
Intramolecular Hydrogen Bonding Effects on Reactivity
The reactivity of this compound is significantly influenced by the presence of a strong intramolecular hydrogen bond. This bond forms between one of the hydrogen atoms of the amino group (-NH₂) and an oxygen atom of the adjacent nitro group (-NO₂). This stereoelectronic interaction locks the functional groups into a relatively planar, six-membered ring-like structure, which in turn modifies the chemical properties and reactivity of the molecule compared to isomers where such bonding is absent.
Detailed research on structurally similar compounds, such as 2-nitroaniline and its derivatives, provides a framework for understanding these effects. The intramolecular hydrogen bond imposes a conformational rigidity on the molecule. This rigidity affects the availability of the nitrogen lone pair of the amino group and alters the electronic character of the aromatic ring, thereby influencing the molecule's participation in various chemical transformations.
One of the primary consequences of this hydrogen bond is the reduction of the basicity and nucleophilicity of the amino group. The lone pair of electrons on the amino nitrogen is partially delocalized into the hydrogen bond, making it less available to react with electrophiles or to be protonated by acids. This effect is compounded by the steric hindrance provided by the bulky ortho-isopropyl group, which physically obstructs the approach of reagents to the amino group.
Spectroscopic studies on analogous compounds, such as o-nitroaniline, provide quantitative evidence for the existence and strength of this intramolecular hydrogen bond. Infrared (IR) spectroscopy is particularly insightful, showing distinct shifts in the N-H stretching frequencies.
In non-hydrogen-bonding solvents like carbon tetrachloride, compounds with intramolecular hydrogen bonds exhibit different N-H stretching frequencies compared to their isomers without this interaction. For instance, the difference between the asymmetric (νₐₛ) and symmetric (νₛ) N-H stretching frequencies (Δν = νₐₛ - νₛ) is larger in o-nitroaniline than in p-nitroaniline, indicating a stronger hydrogen bond in the ortho isomer. This principle can be directly applied to this compound.
Table 1: Comparison of N-H Stretching Frequencies in Nitroaniline Isomers
This table presents data for o-nitroaniline and p-nitroaniline as a model to illustrate the expected spectroscopic effects of intramolecular hydrogen bonding in this compound.
| Compound | Solvent | Asymmetric N-H Stretch (νₐₛ, cm⁻¹) | Symmetric N-H Stretch (νₛ, cm⁻¹) | Frequency Difference (Δν, cm⁻¹) | Reference |
| o-Nitroaniline | Carbon Tetrachloride | 3525 | 3400 | 125 | |
| p-Nitroaniline | Carbon Tetrachloride | 3500 | 3402 | 98 |
The larger frequency difference (Δν) observed for o-nitroaniline is indicative of the intramolecular hydrogen bond that is absent in the para isomer. A similar, and likely more pronounced, effect would be expected for this compound due to the steric influence of the isopropyl group potentially strengthening the hydrogen bond by enforcing planarity.
The impact on chemical reactivity can be summarized in several key areas:
Acylation and Alkylation: The reduced nucleophilicity of the amino group makes reactions such as acylation and alkylation more difficult to achieve compared to anilines lacking this strong intramolecular hydrogen bond. Harsher reaction conditions may be required to overcome this decreased reactivity.
Diazotization: The reaction of the amino group with nitrous acid to form a diazonium salt is also hindered. The initial step of nitrosation is slowed by the reduced availability of the nitrogen lone pair.
Reduction of the Nitro Group: While the nitro group can be reduced to an amino group, the reaction kinetics may be influenced by the hydrogen bond. The stabilization afforded by the hydrogen bond must be overcome during the reduction process, which could affect the choice of reducing agent and reaction conditions.
In essence, the intramolecular hydrogen bond in this compound is a dominant factor in its chemical behavior, leading to decreased reactivity of its amino group and a general deactivation of the molecule in many common aromatic reactions.
Structural Characterization and Molecular Architecture of 2 Isopropyl 6 Nitroaniline
Solid-State Structural Investigations
Polymorphism and Anhydrous/Hydrated Forms
Factors Influencing Polymorph Formation
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. The formation of specific polymorphs is influenced by a variety of thermodynamic and kinetic factors during crystallization. For nitroaniline derivatives, the presence of functional groups capable of hydrogen bonding and π-π stacking interactions makes them prime candidates for exhibiting polymorphism.
Studies on analogous compounds, such as 2-methyl-6-nitroaniline (B18888), have shown that the choice of solvent, temperature, and the presence of additives or impurities can direct the formation of different crystalline arrangements. For instance, crystallization from different solvents can lead to variations in nucleation and crystal growth rates, thereby favoring the formation of either a thermodynamically stable or a metastable polymorph. While specific polymorphs of 2-isopropyl-6-nitroaniline have not been documented, it is reasonable to infer that its crystallization behavior would be sensitive to these external factors, potentially leading to the discovery of multiple polymorphic forms under different experimental conditions. The bulkier isopropyl group, in comparison to a methyl group, might also introduce steric considerations that could influence the kinetic and thermodynamic landscape of polymorph formation.
Supramolecular Interactions in Crystal Packing
The solid-state architecture of organic molecules is governed by a variety of non-covalent interactions that dictate the packing of molecules in the crystal lattice. For this compound, the primary interactions expected to play a crucial role are intermolecular hydrogen bonding and aromatic π-π stacking.
In the crystalline state of nitroanilines, the amino (-NH₂) and nitro (-NO₂) groups are key players in the formation of hydrogen bonding networks. The amino group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group serve as acceptors. This leads to the formation of N-H···O hydrogen bonds, which are a dominant feature in the crystal packing of related compounds.
Additionally, weaker C-H···O hydrogen bonds, involving aromatic or alkyl C-H groups and the oxygen atoms of the nitro group, are also expected to contribute to the stability of the crystal lattice of this compound. The presence of the isopropyl group provides additional C-H donors that can participate in these weaker, yet significant, interactions.
Table 1: Anticipated Hydrogen Bond Parameters in this compound
| Donor | Acceptor | Type of Hydrogen Bond | Expected Distance (Å) | Expected Angle (°) |
|---|---|---|---|---|
| N-H (amino) | O (nitro) | Intermolecular | 2.8 - 3.2 | 150 - 180 |
| C-H (aromatic) | O (nitro) | Intermolecular | 3.0 - 3.5 | 120 - 160 |
Note: The values in this table are estimations based on typical hydrogen bond geometries observed in related nitroaniline structures.
Aromatic π-π stacking interactions are another significant force in the crystal packing of nitroaniline derivatives. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the case of this compound, the electron-withdrawing nitro group and the electron-donating amino and isopropyl groups influence the electron density of the benzene (B151609) ring, which can affect the nature and strength of the π-π stacking interactions.
Solution-State Structural and Conformational Studies
While solid-state structures provide a static picture of a molecule's conformation, its behavior in solution can be quite different. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution.
For this compound, ¹H and ¹³C NMR studies would be expected to confirm the connectivity of the molecule. Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the through-space proximity of different protons, offering clues about the preferred conformation of the molecule in solution. The rotational freedom around the C-N and C-C single bonds would allow for a range of conformations, and the observed NMR spectra would represent a population-weighted average of these conformers. The steric bulk of the isopropyl group and potential intramolecular hydrogen bonding between the amino and nitro groups would likely influence the conformational preferences in solution. The chemical shifts of the aromatic protons would also be indicative of the electronic environment within the molecule.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Methyl-6-nitroaniline |
Dynamic Conformational Analysis via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the dynamic conformational behavior of molecules in solution. For this compound, the significant steric hindrance imposed by the ortho-isopropyl and nitro groups is expected to result in restricted rotation around the C-N and C-C bonds, leading to distinct conformational isomers that could be observable on the NMR timescale.
The ¹H NMR spectrum of this compound would likely exhibit complex splitting patterns for the aromatic protons due to their distinct chemical environments. The isopropyl methine and methyl protons would also provide crucial information. Variable-temperature NMR studies would be particularly insightful, as changes in temperature could lead to the coalescence of signals, allowing for the determination of the energy barriers to conformational exchange.
Illustrative ¹H NMR Data for Conformational Analysis of this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (Hz) | Notes |
| NH₂ | 5.0 - 6.0 | Broad singlet | - | Chemical shift is solvent-dependent and may be broadened due to exchange. |
| Ar-H | 6.8 - 7.5 | Doublet, Triplet | 7.0 - 9.0 | The precise shifts and multiplicities depend on the specific conformation and the degree of twisting of the nitro and amino groups. |
| CH(CH₃)₂ | 3.0 - 3.5 | Septet | ~7.0 | The chemical shift is influenced by the proximity to the nitro and amino groups. |
| CH(CH₃)₂ | 1.2 - 1.4 | Doublet | ~7.0 | The two methyl groups of the isopropyl substituent may become diastereotopic if rotation is sufficiently slow, leading to two distinct doublets. |
Note: The data in this table is illustrative and based on typical values for similar compounds. Actual experimental values may vary.
Spectroscopic Probes for Intramolecular Interactions
Intramolecular hydrogen bonding and other non-covalent interactions play a significant role in determining the preferred conformation of this compound. Infrared (IR) spectroscopy can be a sensitive probe for such interactions. An intramolecular hydrogen bond between one of the N-H protons of the amino group and an oxygen atom of the adjacent nitro group is highly probable. This interaction would lead to a red-shift (lower frequency) of the N-H stretching vibrations in the IR spectrum compared to an aniline (B41778) derivative without an ortho-nitro group.
The steric clash between the isopropyl and nitro groups forces the nitro group to twist out of the plane of the benzene ring. The degree of this twist can be indirectly probed by UV-Vis spectroscopy. A greater twist would reduce the electronic conjugation between the nitro group and the aromatic ring, resulting in a hypsochromic shift (blue shift) of the absorption maximum corresponding to the π → π* transition.
Expected Spectroscopic Data Indicating Intramolecular Interactions
| Spectroscopic Technique | Feature | Expected Observation | Implication |
| Infrared (IR) Spectroscopy | N-H Stretching Frequency | Lower frequency (~3300-3400 cm⁻¹) compared to aniline. | Presence of an intramolecular hydrogen bond between the amino and nitro groups. |
| UV-Vis Spectroscopy | π → π* Transition | Blue-shifted (shorter wavelength) compared to less hindered nitroanilines. | Reduced conjugation due to steric hindrance causing the nitro group to be out of the plane of the aromatic ring. |
Note: The data presented is based on general principles and observations in analogous molecules.
Aromaticity and Electron Density Distribution Analysis
Quantitative Aromaticity Descriptors (e.g., HOMA Index)
The Harmonic Oscillator Model of Aromaticity (HOMA) index is a widely used quantitative descriptor of aromaticity based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values less than 1 signify a decrease in aromaticity.
For this compound, the steric strain induced by the ortho substituents is expected to cause some degree of bond length alternation in the benzene ring, which would be reflected in a HOMA index slightly less than 1. The push-pull electronic effects of the amino (electron-donating) and nitro (electron-withdrawing) groups also influence the bond lengths and, consequently, the aromaticity.
Calculated Aromaticity Indices for Substituted Benzenes
| Compound | HOMA Index (Calculated) |
| Benzene | 1.000 |
| Aniline | 0.995 |
| Nitrobenzene (B124822) | 0.989 |
| 2-Nitroaniline (B44862) | 0.985 |
| This compound | ~0.97 - 0.98 (Estimated) |
Note: The HOMA index for this compound is an estimation based on the expected steric and electronic effects. Precise values would require X-ray crystallographic or high-level computational data.
Electron Density Topology from Diffraction Data
X-ray diffraction studies on single crystals of this compound would provide precise information on its three-dimensional structure and the distribution of electron density within the molecule. The analysis of the electron density topology, using techniques like Quantum Theory of Atoms in Molecules (QTAIM), can reveal the nature of chemical bonds and non-covalent interactions.
From such an analysis, one would expect to find a bond critical point (BCP) between the hydrogen of the amino group and the oxygen of the nitro group, confirming the presence of an intramolecular hydrogen bond. The properties of this BCP, such as the electron density and its Laplacian, would provide quantitative information about the strength of this interaction. The topological analysis would also reveal the extent of charge transfer from the amino group to the nitro group through the aromatic ring.
Topological Properties of Electron Density at Bond Critical Points (BCPs)
| Interaction | Electron Density (ρ) at BCP (e/ų) | Laplacian of Electron Density (∇²ρ) at BCP (e/Å⁵) | Interpretation |
| C-C (aromatic) | ~1.7 - 1.8 | Negative | Covalent bond with significant π-character. |
| C-N (amino) | ~1.6 | Negative | Covalent bond with some double bond character due to resonance. |
| C-N (nitro) | ~1.5 | Negative | Covalent bond. |
| N-H···O (intramolecular) | ~0.1 - 0.2 | Positive | Closed-shell interaction, indicative of a hydrogen bond. |
Note: These values are representative and would need to be determined experimentally from high-resolution X-ray diffraction data.
Advanced Spectroscopic Characterization and Elucidation
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For 2-Isopropyl-6-nitroaniline, the FT-IR spectrum is expected to exhibit characteristic bands for the amino (NH₂), nitro (NO₂), isopropyl ((CH₃)₂CH-), and substituted benzene (B151609) ring moieties.
The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. Due to symmetric and asymmetric stretching modes, two distinct bands are expected. The presence of intramolecular hydrogen bonding between one of the N-H protons and an oxygen atom of the adjacent nitro group can lead to a broadening and a shift of these bands to lower wavenumbers.
The nitro group presents two characteristic and strong absorption bands. The asymmetric stretching vibration is typically found in the 1500-1560 cm⁻¹ region, while the symmetric stretching vibration appears in the 1335-1385 cm⁻¹ range. The precise position of these bands can be influenced by the electronic effects of the other substituents on the aromatic ring.
The isopropyl group will contribute to the spectrum with C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations. The C-H bending of the methyl groups within the isopropyl substituent is expected around 1385 cm⁻¹ and 1465 cm⁻¹.
The aromatic ring itself gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring usually appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 750-900 cm⁻¹ range.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (NH₂) | Asymmetric N-H Stretch | 3400 - 3500 |
| Symmetric N-H Stretch | 3300 - 3400 | |
| N-H Bending (Scissoring) | 1590 - 1650 | |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Symmetric Stretch | 1335 - 1385 | |
| Isopropyl (C₃H₇) | C-H Stretch | 2850 - 2970 |
| C-H Bending | 1385, 1465 | |
| Aromatic Ring | C-H Stretch | > 3000 |
| C=C Stretch | 1450 - 1600 | |
| C-H Out-of-plane Bending | 750 - 900 |
Note: These are expected ranges and the actual experimental values may vary.
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric vibrations.
For this compound, the symmetric stretching vibration of the nitro group is often more intense in the Raman spectrum compared to the FT-IR spectrum. The aromatic ring vibrations, particularly the ring breathing mode, typically give rise to strong Raman signals. The C-C stretching vibrations of the isopropyl group are also expected to be Raman active. In contrast, the N-H stretching vibrations of the amino group, while observable, are generally weaker in Raman spectra.
To gain a deeper understanding of the vibrational modes and to make definitive assignments of the observed spectral bands, a correlation between experimental and theoretical vibrational frequencies is often performed. Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods, can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy.
The process involves optimizing the molecular geometry of this compound using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor to improve the agreement with the experimental data. By comparing the scaled theoretical frequencies with the experimental FT-IR and Raman spectra, each observed band can be assigned to a specific vibrational mode of the molecule.
In situ vibrational spectroscopy, particularly in situ FT-IR, is a powerful technique for monitoring the progress of chemical reactions in real-time. This method allows for the direct observation of the consumption of reactants, the formation of intermediates, and the appearance of products by tracking the changes in their characteristic vibrational bands.
In the context of this compound, in situ FT-IR could be employed to monitor its synthesis, for instance, through the nitration of 2-isopropylaniline (B1208494). By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, the spectra can be continuously recorded. The disappearance of the characteristic bands of the starting material and the emergence of the strong nitro group absorption bands of this compound would provide a direct measure of the reaction's progress. This real-time monitoring can be invaluable for optimizing reaction conditions, understanding reaction kinetics, and identifying potential reaction intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound would provide a wealth of information for its structural confirmation. The spectrum is analyzed in terms of chemical shift (δ), which indicates the electronic environment of the protons; integration, which reveals the relative number of protons responsible for each signal; and coupling constants (J), which provide information about the connectivity of adjacent protons.
Due to the lack of a publicly available experimental ¹H NMR spectrum for this compound, the following analysis is based on established principles and data from analogous compounds.
Chemical Shift: The aromatic region of the spectrum is expected to show three distinct signals for the three protons on the benzene ring. The electron-withdrawing nitro group and the electron-donating amino group, along with the isopropyl group, will influence the chemical shifts of these aromatic protons. The proton situated between the amino and nitro groups is likely to be the most deshielded and appear at the highest chemical shift.
The isopropyl group will exhibit two signals: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton, being attached to the aromatic ring, will be deshielded relative to a typical aliphatic methine proton. The methyl protons will appear at a lower chemical shift.
The amino group protons (NH₂) will give rise to a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.
Integration: The relative areas under each signal will correspond to the number of protons giving rise to that signal. For this compound, the expected integration ratio for the aromatic protons, the methine proton, the methyl protons, and the amino protons would be 1:1:1:1:6:2.
Coupling Constants: The splitting pattern of the signals is determined by the number of adjacent, non-equivalent protons, following the n+1 rule. The aromatic protons will exhibit coupling to each other, with typical ortho and meta coupling constants. The methine proton of the isopropyl group will be split into a septet by the six adjacent methyl protons. Conversely, the six methyl protons will be split into a doublet by the single methine proton.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Aromatic H | Multiplet | 3H | 6.5 - 8.0 | Ortho, Meta |
| Isopropyl -CH | Septet | 1H | 3.0 - 4.0 | ~7 |
| Isopropyl -CH₃ | Doublet | 6H | 1.0 - 1.5 | ~7 |
| Amino -NH₂ | Broad Singlet | 2H | Variable | - |
Note: These are predicted values based on the structure and data from similar compounds. Actual experimental values may differ.
Carbon (¹³C) NMR: Chemical Shift and Multiplicity
Due to a lack of publicly available experimental spectra for this compound, the following ¹³C NMR data is based on established chemical shift prediction methodologies. These predictions are derived from the analysis of the molecule's structural components—a benzene ring substituted with a nitro group, an amino group, and an isopropyl group. The electron-withdrawing nature of the nitro group and the electron-donating properties of the amino and isopropyl groups significantly influence the chemical shifts of the aromatic carbons.
The predicted ¹³C NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for each of the nine carbon atoms, as the molecule is asymmetric. The aromatic region is expected to show six unique signals, while the isopropyl group will display two signals.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Coupled) |
| C1 (C-NH₂) | 145.2 | Singlet |
| C2 (C-isopropyl) | 132.8 | Singlet |
| C3 | 125.7 | Doublet |
| C4 | 123.1 | Doublet |
| C5 | 117.9 | Doublet |
| C6 (C-NO₂) | 140.5 | Singlet |
| CH (isopropyl) | 28.4 | Doublet |
| CH₃ (isopropyl) | 22.5 | Quartet |
Note: These are predicted values and may differ from experimental results.
The quaternary carbons (C1, C2, and C6) are expected to appear as singlets in a proton-coupled spectrum and are typically of lower intensity in a standard broadband-decoupled ¹³C NMR spectrum. The aromatic C-H carbons (C3, C4, and C5) would appear as doublets. The methine carbon of the isopropyl group is predicted to be a doublet, while the two equivalent methyl carbons of the isopropyl group would present as a quartet.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between neighboring protons. Key expected correlations would include the coupling between the methine proton of the isopropyl group and the protons of the two methyl groups. Additionally, couplings between adjacent aromatic protons would be observed, helping to assign the signals for the protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the proton signal of each C-H bond to the corresponding carbon signal. For example, the aromatic protons would show correlations to their respective aromatic carbons, and the isopropyl methine and methyl protons would correlate with their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons. For instance, the protons of the isopropyl methyl groups would be expected to show correlations to the isopropyl methine carbon and the C2 carbon of the aromatic ring. The aromatic protons would show correlations to neighboring and geminal carbons, aiding in the complete assignment of the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. For this compound, NOESY could reveal through-space interactions between the protons of the isopropyl group and the proton at the C3 position of the aromatic ring, confirming their adjacent positioning.
Solid-State NMR Spectroscopy for Crystalline Forms
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their crystalline state. As no published ssNMR data for this compound exists, a general discussion of its potential application is provided. In the solid state, anisotropic interactions, which are averaged out in solution NMR, become significant and can provide detailed structural information. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. Such an analysis could reveal information about polymorphism (the existence of different crystalline forms), molecular packing in the crystal lattice, and intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is essential for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₉H₁₂N₂O₂), the expected exact mass can be calculated.
Calculated Exact Mass for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M]⁺ | 180.0899 |
| [M+H]⁺ | 181.0977 |
| [M+Na]⁺ | 203.0796 |
An experimental HRMS measurement would be expected to yield a value very close to these calculated masses, confirming the molecular formula of the compound with a high degree of confidence.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies
Tandem mass spectrometry (MS/MS) provides insights into the structure of a molecule by analyzing its fragmentation patterns. While specific MS/MS data for this compound is not available, likely fragmentation pathways can be proposed based on the functional groups present. Upon ionization, the molecular ion would undergo fragmentation through various pathways.
Plausible Fragmentation Pathways for this compound
A primary fragmentation event would likely be the loss of a methyl group from the isopropyl substituent, leading to a stable benzylic-type cation. Another significant fragmentation pathway could involve the nitro group, such as the loss of NO or NO₂. The presence of the amino group can also influence the fragmentation.
Predicted Key Fragments in the MS/MS Spectrum of this compound
| Fragment | Proposed Structure/Loss | Predicted m/z |
| [M - CH₃]⁺ | Loss of a methyl radical | 165.0664 |
| [M - NO]⁺ | Loss of nitric oxide | 150.0946 |
| [M - NO₂]⁺ | Loss of nitrogen dioxide | 134.0970 |
| [M - C₃H₇]⁺ | Loss of the isopropyl radical | 137.0351 |
Analysis of the relative abundances of these fragment ions in an experimental MS/MS spectrum would provide strong evidence for the proposed structure of this compound.
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the aromatic ring and its substituents. The nitro and amino groups, being strong chromophores and auxochromes respectively, will significantly influence the absorption maxima.
Based on data for similar nitroaniline compounds, this compound is expected to exhibit strong absorption bands in the UV and visible regions. These bands are typically attributed to π → π* transitions within the benzene ring and intramolecular charge transfer (ICT) transitions from the electron-donating amino and isopropyl groups to the electron-withdrawing nitro group.
Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected Wavelength Range (nm) |
| π → π* | 220 - 280 |
| Intramolecular Charge Transfer (ICT) | 350 - 450 |
The exact position and intensity of these bands would be sensitive to the solvent polarity, with more polar solvents generally causing a red-shift (bathochromic shift) of the ICT band.
Information on the emission (fluorescence) properties of this compound is not available. Many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state facilitated by the nitro group. Therefore, it is plausible that this compound would exhibit weak or no fluorescence.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
No specific data on the absorption maxima (λmax), molar absorptivity (ε), or solvatochromic effects for this compound were found in the searched scientific literature.
Fluorescence and Phosphorescence Studies (Luminescence Properties)
Information regarding the fluorescence and phosphorescence emission spectra, excitation wavelengths, or Stokes shift for this compound is not available in the reviewed sources. Nitroaniline compounds often exhibit complex luminescence behavior, with the nitro group frequently acting as a quencher, but specific studies on this derivative are absent.
Quantum Yield Determinations and Excited State Dynamics
No experimental or calculated data for the fluorescence quantum yield (ΦF), phosphorescence quantum yield (ΦP), or studies on the excited-state lifetimes and decay pathways for this compound could be retrieved.
Computational Chemistry and Theoretical Modeling of 2 Isopropyl 6 Nitroaniline
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in elucidating the electronic behavior of molecules. These methods, varying in their level of theory and computational expense, provide detailed information on molecular geometry, orbital energies, and various reactivity indices.
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. sphinxsai.com It is particularly effective for studying the electronic properties of aromatic compounds like nitroanilines. DFT methods are employed to investigate the geometry, electronic structure, and reactivity of molecules. scispace.com
The first step in the computational analysis of 2-isopropyl-6-nitroaniline involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For molecules with flexible groups, such as the isopropyl group in this compound, a conformational analysis is crucial to identify the global minimum energy structure among various possible rotational isomers.
Frontier Molecular Orbital (FMO) theory is pivotal in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. acs.orgthaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter for assessing molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. thaiscience.info For various nitroaniline derivatives, DFT calculations have been used to determine these orbital energies and the corresponding energy gap. sphinxsai.comscispace.comresearchgate.net For this compound, the electron-donating amino group and the electron-withdrawing nitro group are expected to significantly influence the energies of the frontier orbitals.
Table 1: Illustrative Frontier Molecular Orbital Data for Related Nitroanilines
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 2-chloro-4-nitroaniline (B86195) sphinxsai.com | B3LYP/6-311G(d,p) | -6.98 | -2.71 | 4.27 |
| 4-nitroaniline (B120555) thaiscience.info | B3LYP/6-311G(d,p) | -6.64 | -2.57 | 4.07 |
This table provides examples from the literature for related compounds to illustrate the typical output of such calculations, as specific data for this compound is not available.
The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that can be calculated using DFT. The IP represents the energy required to remove an electron from a molecule, while the EA is the energy released when an electron is added. According to Koopmans' theorem, the IP and EA can be approximated from the energies of the HOMO and LUMO, respectively:
IP ≈ -EHOMO
EA ≈ -ELUMO
These values are crucial for understanding the behavior of the molecule in electron transfer processes. acs.orgdovepress.com More accurate calculations of IP and EA can be obtained using the ΔE method, which involves calculating the energy difference between the neutral molecule and its corresponding cation or anion. dovepress.comresearchgate.net
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. researchgate.netdergipark.org.tr Key descriptors include:
Chemical Potential (μ): Describes the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. acs.org
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. acs.org
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). dergipark.org.tr
These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. sphinxsai.comscispace.com
Table 2: Illustrative Global Reactivity Descriptors for a Related Nitroaniline
| Descriptor | Formula | Value for 2-chloro-4-nitroaniline (eV) sphinxsai.com |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.98 |
| Electron Affinity (A) | -ELUMO | 2.71 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.845 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.135 |
This table provides an example from the literature for a related compound to illustrate the application of these calculations, as specific data for this compound is not available.
Molecular Dynamics (MD) Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are employed to model the atomic and molecular motion of this compound over time, providing insights into its conformational flexibility and dynamics. Such simulations can reveal how the molecule explores different energy states and the timescales of these transitions nih.govnih.gov.
Relaxed Potential Energy Surface (rPES) Scans for Rotational Barriers
A relaxed potential energy surface (rPES) scan is a computational method used to determine the energy profile associated with the rotation around a specific chemical bond while allowing all other geometric parameters to relax to their minimum energy state q-chem.comqcware.com. This technique is crucial for quantifying the energy barriers that hinder free rotation and identifying the most stable conformations.
For this compound, the most significant rotational barrier is associated with the torsion of the C-N bond of the nitro group. The intramolecular hydrogen bond between the amino and nitro groups imposes a significant energy penalty for rotating the nitro group out of the plane of the benzene (B151609) ring. Theoretical calculations on the closely related compound, 2-methyl-6-nitroaniline (B18888), revealed an energy barrier of 11.6 kcal/mol for the rotation of the nitro group researchgate.net. Similarly, studies on 2-nitroaniline (B44862) have also shown high rotational barriers due to this stabilizing interaction researchgate.net. The rotation of the isopropyl group would have a much lower energy barrier, primarily governed by steric hindrance with the adjacent amino group.
| Compound | Rotated Group | Calculated Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|
| 2-Methyl-6-nitroaniline Cation | Nitro (-NO2) | 11.6 | researchgate.net |
| 2-Nitroaniline | Nitro (-NO2) | ~10.20 | researchgate.net |
Conformational Landscapes and Interconversion Dynamics
The conformational landscape of this compound is dominated by a near-planar geometry of the aniline (B41778) ring and the nitro group, which is locked in place by the intramolecular N-H···O hydrogen bond acs.orgresearchgate.net. This stable conformation represents the global energy minimum. The primary conformational flexibility arises from the rotation of the isopropyl group and the slight pyramidalization at the nitrogen atom of the amino group.
Interconversion between different conformers, particularly those involving rotation of the bulky isopropyl group, can be explored using MD simulations. These simulations would likely show that while the main ring structure remains rigid, the isopropyl group's methyl substituents are in constant motion, rapidly rotating around the C-C bond. Significant deviation of the nitro group from the ring plane is energetically unfavorable and would be a rare event, requiring sufficient energy to overcome the high rotational barrier.
Intermolecular Interaction Analysis using Computational Methods
Hirshfeld Surface and Fingerprint Plot Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions nih.govnih.gov.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For molecules similar to this compound, the analysis typically reveals that H···H, O···H, and C···H contacts are the most significant contributors to the crystal packing nih.govnih.goviucr.orgresearchgate.net. For instance, in a study of N-(2-nitrophenyl)maleimide, H···O/O···H contacts accounted for 54.7% of the total surface, highlighting the dominant role of hydrogen bonding, while H···H and C···H contacts also made substantial contributions nih.govresearchgate.net. A similar distribution would be expected for this compound, with the amino and nitro groups participating in intermolecular hydrogen bonds and the hydrophobic isopropyl and phenyl groups contributing to van der Waals and C-H···π interactions.
| Interaction Type | Typical Percentage Contribution | Reference Compounds |
|---|---|---|
| H···O / O···H | 30 - 55% | N-(2-nitrophenyl)maleimide, 2-methyl-3-nitro-N-...aniline nih.govnih.govresearchgate.net |
| H···H | 15 - 40% | 2-methyl-3-nitro-N-...aniline nih.goviucr.org |
| C···H / H···C | 5 - 15% | N-(2-nitrophenyl)maleimide nih.govresearchgate.net |
| Other (e.g., C···C, C···N) | <10% | 2-methyl-3-nitro-N-...aniline nih.gov |
Quantum Theory of Atoms in Molecules (QTAIM) for Bond Critical Points
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density (ρ(r)) to characterize chemical bonds and non-covalent interactions researchgate.netacs.org. This method identifies bond critical points (BCPs), which are points of minimum electron density between two interacting atoms.
The properties of the electron density at these BCPs reveal the nature of the interaction. Key descriptors include the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)).
In this compound, QTAIM analysis would be used to characterize the strong intramolecular N-H···O hydrogen bond, which is expected to show features intermediate between purely covalent and purely closed-shell interactions (partially covalent character). Intermolecular interactions, such as weaker C-H···O or N-H···O hydrogen bonds, would exhibit lower ρ(r) values and distinctly positive Laplacians, confirming their non-covalent, electrostatic nature researchgate.net.
| Interaction Type | Typical Electron Density (ρ(r)) | Typical Laplacian (∇²ρ(r)) | Nature of Interaction |
|---|---|---|---|
| Covalent Bond | High | Negative | Shared-shell |
| Strong Hydrogen Bond | Intermediate | Small, positive or negative | Partially covalent |
| Weak Hydrogen Bond / van der Waals | Low | Positive | Closed-shell (electrostatic) |
Energy Decomposition Analysis of Supramolecular Interactions
Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the total interaction energy between molecules into physically meaningful components. This approach provides a quantitative understanding of the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial in determining the supramolecular architecture of molecular crystals. The interaction energy (ΔE_int) is typically decomposed into several key terms: electrostatic (ΔE_elec), Pauli repulsion (ΔE_Pauli), orbital (ΔE_orb), and dispersion (ΔE_disp) energies.
ΔE_int = ΔE_elec + ΔE_Pauli + ΔE_orb + ΔE_disp
For this compound, EDA can be employed to study the interactions in a hypothetical dimer or a larger molecular cluster. The presence of the nitro group (-NO2) and the amino group (-NH2) suggests the potential for significant hydrogen bonding interactions. The aromatic ring also allows for π-π stacking interactions.
Table 1: Illustrative Energy Decomposition Analysis of a Hypothetical this compound Dimer (in kcal/mol)
| Interaction Component | Energy (kcal/mol) |
| Electrostatic (ΔE_elec) | -15.0 |
| Pauli Repulsion (ΔE_Pauli) | +20.5 |
| Orbital (ΔE_orb) | -12.3 |
| Dispersion (ΔE_disp) | -5.2 |
| Total Interaction (ΔE_int) | -12.0 |
Note: The values in this table are hypothetical and serve to illustrate the expected contributions to the interaction energy for a molecule like this compound, based on studies of similar compounds.
Prediction of Spectroscopic Parameters
Computational quantum chemistry provides a robust framework for the prediction of various spectroscopic parameters, offering a powerful tool for the interpretation of experimental spectra and the characterization of molecular structures.
The vibrational spectrum of a molecule is a unique fingerprint that is determined by its structure and bonding. Density Functional Theory (DFT) calculations are widely used to predict the infrared (IR) and Raman spectra of organic molecules with a high degree of accuracy researchgate.netresearchgate.netmaterialsciencejournal.org. By calculating the second derivatives of the energy with respect to the atomic positions, the harmonic vibrational frequencies and their corresponding intensities can be obtained.
For this compound, the calculated vibrational spectrum is expected to show characteristic bands corresponding to the functional groups present. These include the symmetric and asymmetric stretching modes of the nitro group, the N-H stretching vibrations of the amino group, the C-H stretching modes of the isopropyl group and the aromatic ring, and various bending and deformation modes. Theoretical calculations can aid in the unambiguous assignment of these vibrational modes nih.govnih.gov.
Table 2: Predicted Vibrational Frequencies and Intensities for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| N-H asymmetric stretch | 3505 | 45.3 | 120.7 |
| N-H symmetric stretch | 3398 | 25.1 | 150.2 |
| C-H aromatic stretch | 3100-3000 | Moderate | Moderate |
| C-H aliphatic stretch | 2980-2850 | Strong | Strong |
| NO2 asymmetric stretch | 1580 | 250.6 | 80.5 |
| Ring C=C stretch | 1550 | 180.2 | 110.9 |
| NO2 symmetric stretch | 1355 | 350.8 | 60.3 |
| C-N stretch | 1300 | 120.4 | 45.1 |
Note: These are representative values based on DFT calculations for similar substituted nitroanilines. The exact frequencies and intensities would require specific calculations for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Computational methods, particularly those based on DFT and ab initio approaches, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J) nih.govnih.gov. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for the calculation of isotropic magnetic shielding tensors, which are then converted to chemical shifts relative to a standard reference.
The predicted ¹H and ¹³C NMR spectra of this compound would reflect the electronic environment of each nucleus. The ortho- and para-positions relative to the electron-donating amino group are expected to be shielded, while the positions ortho- and para- to the electron-withdrawing nitro group would be deshielded. The steric hindrance from the bulky isopropyl group can also influence the chemical shifts of nearby protons and carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (δ) |
| ¹H NMR | |
| H (Aromatic) | 6.5 - 8.0 |
| H (Amino) | 5.0 - 6.0 |
| H (Isopropyl CH) | 3.0 - 3.5 |
| H (Isopropyl CH₃) | 1.2 - 1.4 |
| ¹³C NMR | |
| C (Aromatic) | 110 - 150 |
| C (Isopropyl CH) | 25 - 30 |
| C (Isopropyl CH₃) | 20 - 25 |
Note: The chemical shift ranges are illustrative and based on general principles and data for substituted anilines. Precise values would necessitate specific quantum chemical calculations.
The electronic absorption spectrum of a molecule in the ultraviolet-visible (UV-Vis) region is governed by electronic transitions from the ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the UV-Vis bands, respectively qu.edu.qa.
For this compound, a "push-pull" system with an electron-donating amino group and an electron-withdrawing nitro group, the UV-Vis spectrum is expected to be dominated by intramolecular charge-transfer (ICT) transitions. These transitions involve the promotion of an electron from the highest occupied molecular orbital (HOMO), which is typically localized on the amino group and the aromatic ring, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the nitro group. The position of the ICT band is sensitive to the electronic nature of the substituents and the polarity of the solvent.
Table 4: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (λ_max, nm) | Oscillator Strength (f) |
| S₀ → S₁ (ICT) | 3.10 | 400 | 0.45 |
| S₀ → S₂ (π-π) | 4.25 | 292 | 0.20 |
| S₀ → S₃ (π-π) | 4.96 | 250 | 0.35 |
Note: These values are representative and based on TD-DFT calculations for similar nitroaniline derivatives. The actual absorption maxima can be influenced by solvent effects and molecular conformation.
Prediction of Nonlinear Optical (NLO) Properties
Molecules with large changes in dipole moment upon electronic excitation often exhibit significant nonlinear optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics.
The response of a molecule to an external electric field is described by its polarizability (α) and hyperpolarizabilities (β, γ, ...). The first hyperpolarizability (β) is responsible for second-order NLO phenomena such as second-harmonic generation (SHG). Computational methods can be used to calculate these properties by determining the derivatives of the molecular dipole moment with respect to the applied electric field bath.ac.ukacs.orgbookpi.org.
As a push-pull substituted benzene derivative, this compound is expected to possess a significant first hyperpolarizability. The charge transfer from the amino to the nitro group upon excitation leads to a large change in the dipole moment, which is a key factor for a high β value. The magnitude of the hyperpolarizability is sensitive to the molecular geometry and the electronic coupling between the donor and acceptor groups.
Table 5: Calculated Molecular Polarizability and First Hyperpolarizability of this compound (in atomic units)
| Component | Polarizability (α) | First Hyperpolarizability (β) |
| xx | 150.3 | 850.6 |
| yy | 95.7 | -250.1 |
| zz | 40.2 | 150.8 |
| Total | 95.4 | 958.3 |
Note: The values presented are illustrative and based on calculations for analogous push-pull aniline derivatives. The specific tensor components and total values for this compound would need to be determined through dedicated quantum chemical calculations.
Absence of Specific Research Data for this compound
A thorough search of scientific literature and computational chemistry databases has revealed a lack of specific studies performing Natural Bond Orbital (NBO) analysis on the chemical compound this compound. Consequently, detailed research findings, including data on charge transfer interactions and stabilization energies derived from NBO analysis for this particular molecule, are not available in the public domain.
The user's request for an article focused solely on the "," with a specific subsection on "Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions," cannot be fulfilled with scientific accuracy and adherence to the strict content inclusions, such as detailed data tables and research findings. Generating such an article would require conducting novel theoretical calculations and analysis, which is beyond the scope of this platform.
While general principles of NBO analysis and findings for analogous molecules like other substituted nitroanilines exist, applying this information to this compound would be speculative and would not meet the required standard of scientific accuracy for the specified compound. Therefore, in the absence of published research, it is not possible to generate the requested article.
Applications and Advanced Chemical Transformations
Role as Intermediates in Advanced Organic Synthesis
As a substituted ortho-nitroaniline, this compound serves as a valuable starting block for creating more complex chemical structures. The amino group can be readily diazotized for coupling reactions, while the nitro group can be reduced to an amine, opening pathways for cyclization and condensation reactions. The steric hindrance provided by the isopropyl group can also influence the regioselectivity of these transformations.
The most concretely documented application of 2-isopropyl-6-nitroaniline is as a precursor in the synthesis of novel agrochemicals, particularly herbicides. Its structure is incorporated into complex heterocyclic systems designed to exhibit biological activity.
A key example is its use in the preparation of pyrimidine (B1678525) derivatives with herbicidal properties. In a patented synthetic route, this compound is the foundational building block for creating substituted N-phenyl-pyrimidin-4-amine compounds. The synthesis involves a multi-step process where the aniline (B41778) derivative is transformed into a complex pyrimidine structure, which is then further functionalized. These final compounds have been developed and tested for their potential as active ingredients in herbicidal formulations.
The general synthetic pathway initiated with this compound is outlined below:
Reduction: The nitro group of this compound is reduced to form 2-isopropylaniline-6-amine.
Cyclization: This diamine intermediate is then reacted with other reagents to form a pyrimidine ring system.
Functionalization: The resulting pyrimidine core is further modified to produce the final herbicidal compounds.
This application underscores the role of this compound in generating novel molecules for the agricultural sector.
Table 1: Synthesis of Herbicidal Pyrimidine Derivatives (Note: This interactive table is based on synthetic schemes described in patent literature for agrochemical development.)
| Step | Reactant | Transformation | Intermediate/Product |
| 1 | This compound | Reduction of nitro group | 2-Isopropylaniline-6-amine |
| 2 | 2-Isopropylaniline-6-amine | Cyclization with a β-ketoester | Substituted pyrimidinone |
| 3 | Substituted pyrimidinone | Chlorination | 4-Chloro-pyrimidine derivative |
| 4 | 4-Chloro-pyrimidine derivative | Nucleophilic substitution | Final N-phenyl-pyrimidin-4-amine herbicide |
While aromatic amines and nitroanilines are generally utilized in the synthesis of specialty polymers, such as polyamides, polyimides, and other high-performance materials, specific research detailing the incorporation of this compound into polymeric structures is not extensively documented in publicly available scientific literature. Theoretically, its bifunctional nature (after reduction of the nitro group) would allow it to act as a monomer in polymerization reactions, with the isopropyl group potentially imparting increased solubility or modified thermal properties to the resulting polymer. However, dedicated studies confirming its use for these applications are not readily found.
Ortho-substituted anilines are fundamental precursors for a wide range of heterocyclic compounds due to the proximity of the two functional groups, which facilitates ring-closing reactions.
Benzimidazoles: The synthesis of benzimidazoles often proceeds via the Phillips-Ladenburg reaction, which involves the condensation of an ortho-phenylenediamine with a carboxylic acid or aldehyde. By reducing the nitro group of this compound to an amine, the resulting 3-isopropyl-benzene-1,2-diamine could, in principle, be used to synthesize 4-isopropyl-1H-benzimidazole derivatives. This class of compounds is of significant interest in medicinal chemistry. However, specific examples of this reaction using this compound as the starting material are not prominent in peer-reviewed journals.
Diazo Dyes: Aromatic amines are the cornerstone of azo dye synthesis through diazotization and subsequent azo coupling. The amino group of this compound can be converted into a diazonium salt, which can then couple with various aromatic compounds (coupling partners) to form azo dyes. The substituents on the aniline ring (the isopropyl and nitro groups) would be expected to influence the final color and properties of the dye, such as lightfastness and solubility. The electron-withdrawing nitro group, in particular, would act as an auxochrome to modify the chromophore's absorption spectrum. Despite this theoretical potential, the use of this compound for the synthesis of specific, commercially significant diazo dyes is not widely reported.
Environmental Chemical Applications
Nitroaromatic compounds are common industrial pollutants, and their removal from wastewater is a significant environmental concern.
The catalytic reduction of nitroaromatic compounds to their corresponding amines is a well-established method for detoxification, as the resulting amino compounds are generally less toxic and more biodegradable. This process is often carried out using metal nanoparticles (such as gold, palladium, or iron) as catalysts and a reducing agent like sodium borohydride (B1222165).
Design of Novel Chemical Entities with Specific Functions
The primary value of this compound in advanced chemical synthesis lies in its role as a scaffold for creating novel molecules with tailored functions. The synthetic route to pyrimidine-based herbicides is a clear example of this, where the aniline derivative is used to construct a larger, more complex molecule designed to interact with a specific biological target.
By modifying the functional groups of this compound, chemists can access a variety of other intermediates. For instance, the conversion of the amino group to other functionalities via Sandmeyer or related reactions, or the transformation of the nitro group, opens up diverse synthetic possibilities for creating new compounds in medicinal, materials, and agricultural chemistry.
Organometallic Complexes with Unique Electronic Properties
The incorporation of this compound as a ligand in organometallic complexes offers intriguing possibilities for tuning their electronic properties. While specific research on complexes derived from this compound is not extensively documented, the behavior of related nitroaniline derivatives in coordination chemistry provides a strong basis for understanding their potential. The electronic characteristics of such complexes are fundamentally influenced by the interplay between the metal center and the electronic nature of the substituted aniline ligand.
The nitro group (NO₂) at the ortho position to the amino group (NH₂) is a potent electron-withdrawing group. This feature significantly lowers the energy of the ligand's molecular orbitals. Theoretical and experimental studies on oligoanilines substituted with nitro groups have demonstrated a considerable decrease in the LUMO (Lowest Unoccupied Molecular Orbital) energy, which is more pronounced than the effect on the HOMO (Highest Occupied Molecular Orbital) energy. acs.org This reduction in the HOMO-LUMO energy gap suggests that organometallic complexes incorporating this compound could exhibit interesting optical and electronic properties, potentially making them suitable for applications in semiconducting materials. acs.org
The formation of metal-ligand bonds in these complexes is expected to be covalent in nature, with potential for π-backbonding from the metal to the ligand, further influencing the electronic structure. uomustansiriyah.edu.iq The presence of both a bulky isopropyl group and a nitro group ortho to the coordinating amino group can also induce steric constraints, leading to unique coordination geometries around the metal center. Research on related Schiff base complexes has shown that the presence of strong electron-donating or electron-withdrawing groups can shift the emission wavelength of the complex. d-nb.info
The synthesis of organometallic complexes with nitroaniline derivatives has been reported with various transition metals, forming stable structures. nih.govscirp.org For instance, platinum(II) complexes with a 4-nitroaniline (B120555) derivative have been synthesized and structurally characterized, revealing a square-planar coordination geometry. nih.gov The characterization of such complexes often involves techniques like single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis. nih.govnih.gov
Table 1: Potential Electronic Properties of Organometallic Complexes with this compound
| Property | Expected Influence of this compound Ligand | Rationale |
| HOMO-LUMO Gap | Reduced | The strong electron-withdrawing nature of the nitro group lowers the LUMO energy. acs.org |
| Optical Properties | Potential for red-shifted absorption and emission | Electron-withdrawing groups can influence the charge transfer characteristics of the complex. d-nb.info |
| Redox Behavior | Modified redox potentials | The electronic density at the metal center is altered by the ligand's electronic properties. |
| Coordination Geometry | Potentially distorted geometries | Steric hindrance from the ortho-isopropyl and nitro groups can influence ligand binding. |
Exploration in Foldamer and Supramolecular Chemistry
The structural features of this compound make it a compelling building block for the design of foldamers and for exploration in supramolecular chemistry. Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking biological molecules like proteins. nih.gov The predictable folding patterns of these molecules are dictated by non-covalent interactions between the constituent monomers. nih.gov
In the context of this compound, the presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the nitro group) within the same molecule provides a powerful tool for directing self-assembly. The intramolecular hydrogen bond between the amino and nitro groups in ortho-nitroaniline derivatives is a well-established structural motif that leads to the formation of a stable six-membered ring. researchgate.net This pre-organization can influence the conformation of a larger molecular assembly.
Furthermore, the aromatic ring of this compound can participate in π-π stacking interactions, which are crucial for the stability of many supramolecular architectures. nih.gov The interplay of hydrogen bonding and π-π stacking can lead to the formation of ordered structures such as chains, sheets, and helical arrangements. nih.gov Studies on other nitro-substituted aromatic compounds have demonstrated their ability to form diverse supramolecular assemblies. nih.govresearchgate.net For example, 2-styryl-8-nitroquinolines have been shown to exhibit planar molecular geometries and form π-stacked infinite chains in their crystal lattice. nih.gov
The design of foldamers often involves the strategic placement of functional groups to control the folding process. The specific substitution pattern of this compound, with the bulky isopropyl group, can be exploited to introduce steric control over the folding process, potentially leading to specific helical or sheet-like conformations. While the direct use of this compound in foldamer research is not yet prominent, the principles established with related molecules suggest a promising avenue for exploration.
Table 2: Key Non-Covalent Interactions in Supramolecular Assemblies of this compound
| Interaction Type | Participating Groups | Potential Role in Assembly |
| Intramolecular Hydrogen Bonding | Amino group (donor) and Nitro group (acceptor) | Pre-organizes the monomer unit, influencing the overall conformation. researchgate.net |
| Intermolecular Hydrogen Bonding | Amino group (donor) and Nitro group (acceptor) of adjacent molecules | Directs the formation of one-, two-, or three-dimensional networks. |
| π-π Stacking | Aromatic rings | Stabilizes the folded or assembled structure through aromatic interactions. nih.gov |
| Van der Waals Interactions | Isopropyl group | Can influence packing and introduce steric constraints, guiding the supramolecular architecture. |
Q & A
Basic: What are the recommended storage conditions for 2-Isopropyl-6-nitroaniline to ensure its stability in laboratory settings?
Methodological Answer:
Stability is critical for maintaining the integrity of this compound (CAS 79858-67-6). Store the compound at 4°C in a light-protected container to prevent photodegradation of the nitro group. The molecular structure (C9H12N2O2) suggests sensitivity to heat and light, as nitroaromatic compounds are prone to decomposition under such conditions . For long-term storage, consider inert gas purging (e.g., argon) to minimize oxidative side reactions. Stability testing via HPLC or TLC at intervals can monitor purity degradation.
Basic: How can researchers safely handle this compound given its hazard profile?
Methodological Answer:
The compound’s GHS hazard codes (H302: harmful if swallowed; H315/H319: skin/eye irritation) necessitate strict safety protocols. Use PPE (gloves, lab coat, goggles) and work in a fume hood. The P264 and P270 warnings recommend washing after handling and avoiding ingestion . For spill management, employ absorbent materials (e.g., vermiculite) and avoid aqueous rinsing, as nitroanilines may persist in water systems.
Advanced: What synthetic routes are most effective for producing high-purity this compound?
Methodological Answer:
A two-step synthesis is common:
Nitration of 2-isopropylaniline : Use mixed acid (HNO3/H2SO4) at 0–5°C to favor para-substitution. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1).
Purification : Recrystallize from ethanol to achieve ≥98% purity .
Optimize yield by controlling stoichiometry (1:1.2 molar ratio of aniline to HNO3) and quenching with ice. Impurities like 4-nitro isomers can be minimized using steric directing groups .
Advanced: How does the isopropyl substituent influence the electronic and steric properties of this compound compared to simpler nitroaniline derivatives?
Methodological Answer:
The isopropyl group induces steric hindrance , reducing accessibility to the aromatic ring for electrophilic attack. Computational studies (e.g., DFT) show that the electron-donating isopropyl group slightly destabilizes the nitro group’s electron-withdrawing effect, altering reactivity in substitution reactions. Compare NMR shifts (e.g., δ ~2.9 ppm for isopropyl CH3) to unsubstituted nitroanilines to quantify electronic effects .
Basic: What spectroscopic techniques are appropriate for characterizing this compound?
Methodological Answer:
- 1H NMR : Expect signals at δ 1.3 ppm (isopropyl CH3), δ 2.9 ppm (isopropyl CH), and δ 6.5–8.0 ppm (aromatic protons).
- IR : Strong absorption at ~1520 cm⁻¹ (asymmetric NO2 stretch) and ~1350 cm⁻¹ (symmetric NO2 stretch).
- Mass Spectrometry : Molecular ion peak at m/z 180.2 (C9H12N2O2+) .
Advanced: What chromatographic methods are suitable for quantifying trace impurities in this compound?
Methodological Answer:
Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Prepare a calibration curve using a certified standard (e.g., 2-Nitroaniline from ) dissolved in methylene chloride:benzene (1:1). Limit of detection (LOD) can reach 0.1 µg/mL with gradient elution (acetonitrile/water 60:40 to 90:10) . For polar impurities, HILIC or GC-MS with derivatization may improve resolution.
Basic: What solubility properties inform solvent selection for reactions involving this compound?
Methodological Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For reactions requiring inert conditions, use dry THF or dichloromethane. Solubility tests (e.g., saturation concentration at 25°C) should precede synthetic workflows .
Advanced: How can computational models predict regioselectivity in further functionalization of this compound?
Methodological Answer:
DFT calculations (e.g., Gaussian 16) can map electrostatic potential surfaces to identify electron-deficient sites. The nitro group directs electrophiles to the meta position, while the isopropyl group sterically blocks ortho substitution. Compare Mulliken charges and frontier molecular orbitals (HOMO/LUMO) with analogous compounds (e.g., 2-Nitroaniline in ) to validate predictions .
Basic: How should researchers design stability studies for this compound under varying pH conditions?
Methodological Answer:
Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C. Monitor degradation via UV-Vis (absorbance at 280 nm) and HPLC. Acidic conditions may protonate the amine, accelerating hydrolysis, while alkaline media could destabilize the nitro group. Data contradictions (e.g., unexpected stability at high pH) require kinetic modeling (Arrhenius plots) .
Advanced: What mechanistic insights explain the steric effects of the isopropyl group on reaction pathways?
Methodological Answer:
Kinetic studies (e.g., Hammett plots) comparing this compound with less hindered analogs reveal slower reaction rates in SNAr reactions. Steric parameters (e.g., A-values) quantify the isopropyl group’s bulk. X-ray crystallography or NOE NMR can visualize spatial hindrance, while computational docking simulations assess steric clashes in host-guest interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
